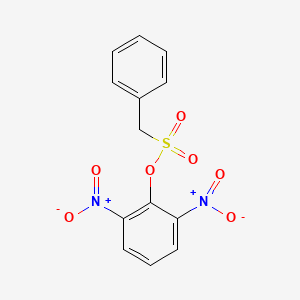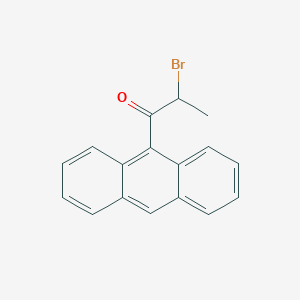
1-(Anthracen-9-YL)-2-bromopropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Anthracen-9-YL)-2-bromopropan-1-one is an organic compound that features an anthracene moiety attached to a bromopropanone group. Anthracene is a polycyclic aromatic hydrocarbon known for its applications in organic electronics and photophysics. The bromopropanone group introduces reactivity, making this compound valuable in various chemical transformations and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Anthracen-9-YL)-2-bromopropan-1-one can be synthesized through several methods. One common approach involves the bromination of 1-(anthracen-9-yl)propan-1-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Anthracen-9-YL)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation Reactions: The anthracene moiety can undergo oxidation to form anthraquinone derivatives, which are useful in dye and pigment industries.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed:
- Substitution reactions yield various substituted anthracene derivatives.
- Oxidation reactions produce anthraquinone derivatives.
- Reduction reactions result in alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Anthracen-9-YL)-2-bromopropan-1-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Anthracen-9-YL)-2-bromopropan-1-one involves its reactivity due to the bromine and carbonyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse applications .
Vergleich Mit ähnlichen Verbindungen
9-(4-Phenyl)anthracene: Similar structure with a phenyl group instead of a bromopropanone group.
9-(4-Phenylethynyl)anthracene: Features an ethynyl linkage, providing different electronic properties.
9,10-Bis(phenylethynyl)anthracene: Contains two phenylethynyl groups, enhancing its photophysical properties.
Uniqueness: 1-(Anthracen-9-YL)-2-bromopropan-1-one is unique due to the presence of both the anthracene moiety and the reactive bromopropanone group. This combination allows for versatile chemical transformations and applications in various fields, distinguishing it from other anthracene derivatives .
Eigenschaften
CAS-Nummer |
53871-97-9 |
|---|---|
Molekularformel |
C17H13BrO |
Molekulargewicht |
313.2 g/mol |
IUPAC-Name |
1-anthracen-9-yl-2-bromopropan-1-one |
InChI |
InChI=1S/C17H13BrO/c1-11(18)17(19)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-11H,1H3 |
InChI-Schlüssel |
IMXAXSZYWCYYJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-2-[(4-methoxyphenyl)methyl]benzene](/img/structure/B14634129.png)
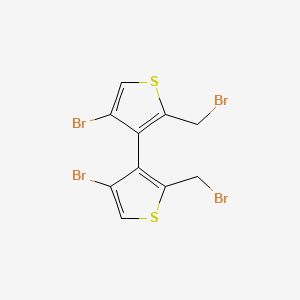
![1-[4-(3-Hydroxyphenyl)-1-octylpiperidin-4-YL]propan-1-one](/img/structure/B14634138.png)
![dimethyl (2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]butanedioate](/img/structure/B14634144.png)
![10-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14634150.png)
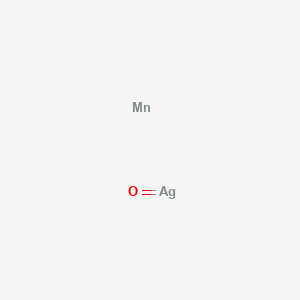
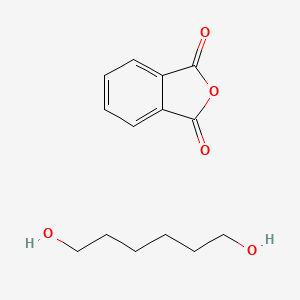
![N~2~-[4-(Benzenesulfonyl)phenyl]-N~4~-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14634173.png)
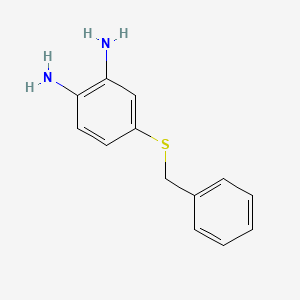
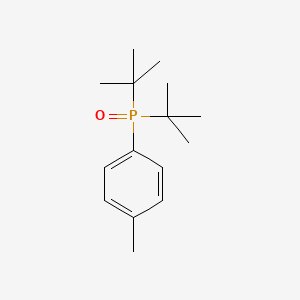

![1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid](/img/structure/B14634189.png)
